Ethoxytriphenylsilane

Organosilicon chemistry Procurement logistics Laboratory safety

Researchers requiring acid/base-stable alcohol protection often face HCl generation when using chlorosilanes, risking epimerization and Boc cleavage. Ethoxytriphenylsilane (CAS 1516-80-9) resolves this as a crystalline solid that releases only neutral ethanol, enabling cleaner silylations under mild conditions. - Crystalline solid (mp 63-67°C) for safe handling vs. corrosive liquid chlorosilanes - Neutral ethanol byproduct preserves acid-labile functionalities (e.g., Boc, TBS) - UV-active TrPS group (λmax 263 nm) enables direct TLC/HPLC detection - Orthogonal stability: withstands basic/reductive steps, cleaved selectively with fluoride

Molecular Formula C20H20OSi
Molecular Weight 304.5 g/mol
CAS No. 1516-80-9
Cat. No. B073789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxytriphenylsilane
CAS1516-80-9
Molecular FormulaC20H20OSi
Molecular Weight304.5 g/mol
Structural Identifiers
SMILESCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H20OSi/c1-2-21-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3
InChIKeyZVJXKUWNRVOUTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethoxytriphenylsilane: Triphenylsilyl Protection & Material Synthesis


Ethoxytriphenylsilane (CAS 1516-80-9, C₂₀H₂₀OSi) is a crystalline organosilicon compound featuring a silicon center bonded to three phenyl rings and one ethoxy group, with a molecular weight of 304.5 g/mol and a melting point of 63–67°C [1]. As a reagent in the triphenylsilyl (TrPS) class, its core procurement value derives from its dual capability to introduce the sterically demanding, acid- and base-stable TrPS protecting group onto hydroxyl functionalities , and to serve as a precursor for siloxane-based polymers and surface-modifying self-assembled monolayers (SAMs) [2]. Unlike liquid or highly moisture-sensitive alternatives, its solid, room-temperature-stable form [1] simplifies handling and inventory management for both small-scale synthetic laboratories and industrial material production workflows.

Solid handling crystalline solid at ambient temperature, enabling precise weighing without corrosive liquid risks
Neutral byproduct releases ethanol during silylation, avoiding HCl evolution that may compromise acid-sensitive substrates
Multi-step protection TrPS ether stable to base and reducing agents, removable selectively with fluoride (TBAF)

Why Ethoxytriphenylsilane Substitution Is Unsound


Ethoxytriphenylsilane cannot be reliably substituted with other triphenylsilyl (TrPS) donors or surface modifiers due to fundamental differences in physical state, reaction kinetics, and orthogonal stability profiles. While triphenylchlorosilane (CAS 76-83-5) is a common alternative for introducing the same TrPS group, it is a corrosive liquid that generates HCl during reaction, potentially compromising acid-sensitive substrates and requiring stringent moisture exclusion . In contrast, ethoxytriphenylsilane is a crystalline solid that releases only ethanol as a neutral byproduct, enabling cleaner reactions under milder conditions . Similarly, triphenylsilanol (CAS 791-31-1) lacks the reactive leaving group necessary for direct, efficient silylation and instead requires activation or condensation conditions not always compatible with complex molecular architectures . Even within ethoxy-functional silanes, substitution is non-trivial: ethoxytriphenylsilane delivers a UV-detectable, sterically protective phenyl array (λmax 263 nm) [1] that smaller ethoxysilanes like tetraethoxysilane (TEOS) cannot provide, and it offers superior hydrolytic and thermal stability compared to smaller alkyl silyl ethers (e.g., TMS, TES) during subsequent synthetic steps . The procurement decision therefore hinges on matching the specific requirements for byproduct neutrality, physical handling safety, and downstream process compatibility—parameters where ethoxytriphenylsilane presents a distinct and verifiable profile.

Triphenylchlorosilane (Ph₃SiCl)
Corrosive liquid generating HCl; its reactivity profile may not transfer to workflows requiring neutral byproduct and acid-free conditions. Direct substitution may shift reaction outcome.
Triphenylsilanol (Ph₃SiOH)
Lacks a reactive leaving group for direct silylation; requires activation or condensation conditions that may not align with typical TrPS protection protocols.
Aliphatic ethoxysilanes (e.g. TEOS, TMS)
Smaller silanes provide no UV chromophore and minimal steric bulk; substitution may not reproduce the hydrophobic phenyl array, steric protection, or 263 nm detectability of the TrPS group.

Comparative Evidence: Ethoxytriphenylsilane vs. Analogs


Solid Handling vs. Corrosive Liquid Chlorosilanes

Ethoxytriphenylsilane is a crystalline solid at room temperature, whereas the common alternative for triphenylsilyl introduction, triphenylchlorosilane, is a liquid . This difference in physical state directly impacts handling, storage, and reaction setup. The solid form of ethoxytriphenylsilane allows for precise weighing and reduces the risk of spills associated with corrosive liquid chlorosilanes . Additionally, its silylation reaction releases ethanol as a neutral byproduct, compared to the hydrogen chloride gas evolved from triphenylchlorosilane, which can cause unwanted acid-catalyzed side reactions or substrate degradation .

Solid vs. liquid chlorosilane
Direct head-to-head
Crystalline solid, ethanol byproduct vs. corrosive liquid, HCl byproduct
Supports handling safety and acid-sensitive substrate compatibility
Qualitative comparison; source: supplier data
Organosilicon chemistry Procurement logistics Laboratory safety

Orthogonal Stability of TrPS Ether Protection

The triphenylsilyl (TrPS) ether formed from ethoxytriphenylsilane exhibits a distinct and well-documented orthogonal stability profile. It demonstrates high stability under basic conditions and toward various reducing agents, but is labile to fluoride ion sources such as tetra-n-butylammonium fluoride (TBAF) . This contrasts with other common silyl protecting groups: trimethylsilyl (TMS) ethers are acid- and base-labile and highly susceptible to hydrolysis; tert-butyldimethylsilyl (TBS) ethers are stable to bases and nucleophiles but require harsher acidic or fluoride conditions for removal; triethylsilyl (TES) ethers are more acid-labile than TBS [1]. The TrPS group provides an intermediate fluoride-lability that is orthogonal to acid-labile groups like Boc or trityl, and base-labile esters, enabling complex, multi-step synthetic sequences where selective, sequential deprotection is required .

Orthogonal stability profile
Class-level inference
TrPS stable to base/reductants, labile to fluoride; contrasts with TMS, TBS, TES lability patterns
Supports multi-step sequences requiring selective deprotection
Class-level behavior; verify under specific reaction conditions
Protecting group chemistry Multi-step organic synthesis Orthogonal deprotection

Steric Bulk and UV Detectability vs. Aliphatic Silanes

Ethoxytriphenylsilane introduces a triphenylsilyl (TrPS) group with a calculated topological polar surface area (TPSA) of 9.2 Ų and a logP of 2.69 [1], reflecting its significant steric bulk and lipophilicity relative to aliphatic ethoxysilanes. For example, tetraethoxysilane (TEOS) is a much smaller, hydrophilic molecule that forms dense, highly cross-linked siloxane networks upon hydrolysis [2]. In contrast, the three phenyl rings on ethoxytriphenylsilane create a sterically demanding environment that limits cross-linking, leading to different polymer architectures and surface properties. Furthermore, the phenyl chromophore imparts a distinct UV absorbance with a λmax at 263 nm [3], enabling facile reaction monitoring and purification via UV-detection HPLC, a feature absent in aliphatic silanes like TEOS or triethoxy(ethyl)silane.

Steric & UV properties
Cross-study comparable
TPSA 9.2 Ų, LogP 2.69, λmax 263 nm vs. TEOS (no chromophore, small size)
Supports hydrophobic interfaces and UV-guided purification
Calculated properties; chromatography application context
Chromatography Steric control Surface modification

Hydrolytic Stability and Shelf Life

Ethoxytriphenylsilane is characterized by a hydrolytic sensitivity rating of 7, defined as 'reacts slowly with moisture/water' . This is a critical differentiator from highly moisture-sensitive silanes like trimethylsilyl chloride (TMSCl) or triethylsilyl chloride (TESCl), which fume upon contact with humid air and require rigorous anhydrous techniques and inert atmosphere storage. The relative hydrolytic stability of ethoxytriphenylsilane allows it to be stored at refrigerated temperatures (2–8°C) under an inert atmosphere, but it does not demand the same level of stringent exclusion of atmospheric moisture during routine handling as its more reactive chloro- counterparts [1]. This property translates to a longer practical shelf-life and reduced risk of reagent degradation due to accidental moisture exposure, thereby minimizing procurement frequency and waste.

Hydrolytic stability rating
Class-level inference
Sensitivity rating 7 (reacts slowly with moisture) vs. trialkylsilyl chlorides rating 1-3
May reduce storage burden and extend practical shelf-life
Relative rating; source: supplier classification
Reagent stability Storage conditions Procurement planning

Application Scenarios for Ethoxytriphenylsilane


Multi-Step Synthesis of Acid-Sensitive Natural Products

In the total synthesis of complex natural products where multiple orthogonal protecting groups are essential, ethoxytriphenylsilane is the reagent of choice for introducing a robust triphenylsilyl (TrPS) ether. Unlike triphenylchlorosilane, its use avoids the generation of HCl, which could otherwise epimerize acid-labile stereocenters or cleave other protecting groups like Boc or silyl ethers (e.g., TBS) . The resulting TrPS ether provides a stable block that withstands subsequent basic and reductive transformations but can be cleanly and selectively removed with fluoride (e.g., TBAF) in the presence of other functionalities . This orthogonal stability profile, combined with a benign reaction byproduct (ethanol), makes ethoxytriphenylsilane indispensable for convergent synthetic routes where chemoselectivity and yield are paramount.

Functionalized Silicone Polymers with Controlled Cross-Linking

Ethoxytriphenylsilane serves as a critical co-monomer or end-capping agent in the synthesis of phenyl-modified silicone polymers. Its single ethoxy leaving group and three bulky phenyl rings allow for controlled hydrolysis and condensation, enabling precise tuning of polymer chain length and cross-link density . This contrasts sharply with tetraethoxysilane (TEOS), which reacts to form highly cross-linked, rigid silica networks . By incorporating ethoxytriphenylsilane, formulators can produce silicones with enhanced thermal stability, improved refractive index, and greater hydrophobicity for applications in high-temperature lubricants, optical coatings, and advanced sealants. The slower, more controllable hydrolysis rate (Hydrolytic Sensitivity Rating 7) facilitates reproducible, large-scale polymer synthesis.

Hydrophobic Self-Assembled Monolayers on Oxide Surfaces

For surface scientists modifying silicon dioxide, glass, or metal oxide substrates, ethoxytriphenylsilane is the superior precursor for creating robust, hydrophobic self-assembled monolayers (SAMs). The triphenylsilyl group imparts a highly hydrophobic character (LogP 2.69) and a specific steric footprint that aliphatic silanes cannot replicate. Its moderate moisture sensitivity (Rating 7) allows for more practical solution-phase deposition techniques compared to the rigorous anhydrous conditions demanded by trichlorosilanes . The resulting covalently bound TrPS layer provides a stable platform for tailoring surface wettability, adhesion, and biocompatibility in microelectronics, biosensors, and anti-fouling coatings. The UV absorbance of the phenyl rings (λmax 263 nm) also provides a convenient handle for quantifying surface coverage using UV-Vis spectroscopy.

TrPS-Protected Alcohols for UV-Guided Chromatography

In synthetic organic chemistry laboratories, ethoxytriphenylsilane is the optimal reagent for protecting alcohols when subsequent purification by flash chromatography is anticipated. The triphenylsilyl (TrPS) group, with its strong UV absorbance (λmax 263 nm) , renders the protected intermediate highly visible on TLC plates and easily detectable by standard UV detectors on automated flash chromatography systems. This is a significant practical advantage over silyl protecting groups lacking a strong chromophore (e.g., TBS, TES), which often necessitate the use of non-UV-active visualization techniques. The clean, neutral ethanol byproduct of the protection reaction also eliminates the need for an aqueous work-up to remove acidic or basic byproducts, streamlining the synthetic workflow and enabling direct purification of the reaction mixture.

Application
Selection Property
Validation Focus
Acid-sensitive natural product synthesis
Neutral ethanol byproduct and orthogonal TrPS stability
Chemoselectivity and yield under multi-step fluoride-mediated deprotection
Phenyl-modified silicone polymers
Single ethoxy leaving group and steric bulk control cross-link density
Hydrolysis rate reproducibility and thermal/hydrophobic film properties
Hydrophobic SAMs on oxide surfaces
Hydrophobic phenyl array and moderate moisture sensitivity
Surface wettability, coverage uniformity, and UV quantification
UV-detectable alcohol protection
Strong chromophore (λmax ~263 nm) for chromatographic monitoring
Flash chromatography detectability and direct reaction-mixture purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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